molecular formula C13H16N4O2 B5462902 N-ethyl-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

N-ethyl-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No.: B5462902
M. Wt: 260.29 g/mol
InChI Key: HTLSFIXPFUDBLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EMD 57283 and has been found to exhibit a range of interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EMD 57283 involves its inhibition of GSK-3β. GSK-3β is a key enzyme in the regulation of a range of cellular processes including glycogen metabolism, gene transcription, and cell cycle regulation. By inhibiting GSK-3β, EMD 57283 can alter these cellular processes, leading to a range of physiological effects.
Biochemical and Physiological Effects:
EMD 57283 has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its inhibition of GSK-3β, it has been shown to have anti-inflammatory properties, as well as the ability to promote cell survival and reduce cell death. Additionally, EMD 57283 has been found to enhance insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of EMD 57283 in lab experiments is its potency as a GSK-3β inhibitor. This makes it a valuable tool for researchers studying the role of GSK-3β in various disease states. However, one limitation of EMD 57283 is its relatively short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on EMD 57283. One area of interest is its potential as a treatment for Alzheimer's disease. As GSK-3β has been implicated in the development of Alzheimer's disease, EMD 57283 may be a promising candidate for further study. Additionally, the anti-inflammatory properties of EMD 57283 make it a potential candidate for the treatment of a range of inflammatory diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of EMD 57283, as well as its potential limitations and drawbacks.

Synthesis Methods

The synthesis of EMD 57283 involves the reaction of N-ethyl-N'-methylurea with 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-methyl chloride. The reaction is typically carried out in the presence of a base such as potassium carbonate and an organic solvent such as acetonitrile. The resulting product is then purified through a series of chromatography steps to yield the final compound.

Scientific Research Applications

EMD 57283 has been widely used in scientific research due to its unique properties. It has been found to be a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which has implications for the treatment of a range of diseases including Alzheimer's disease, bipolar disorder, and diabetes. Additionally, EMD 57283 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

1-ethyl-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-3-14-13(18)15-8-11-16-12(17-19-11)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLSFIXPFUDBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.